Ethyl 7-fluoro-4-(methylamino)quinoline-3-carboxylate
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Overview
Description
Ethyl 7-fluoro-4-(methylamino)quinoline-3-carboxylate is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-fluoro-4-(methylamino)quinoline-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 7-fluoro-4-chloroquinoline with methylamine, followed by esterification with ethyl chloroformate . The reaction conditions usually involve the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-fluoro-4-(methylamino)quinoline-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives.
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Ester Hydrolysis: 7-fluoro-4-(methylamino)quinoline-3-carboxylic acid.
Scientific Research Applications
Ethyl 7-fluoro-4-(methylamino)quinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of various pharmacologically active compounds, including antimalarial and antibacterial agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active quinolines.
Industrial Applications: It is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of ethyl 7-fluoro-4-(methylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to penetrate cell membranes and bind to target enzymes or receptors. This binding can inhibit the activity of enzymes such as DNA gyrase, leading to antibacterial effects . The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: Such as ciprofloxacin and norfloxacin, which are well-known antibacterial agents.
Mefloquine: An antimalarial drug with a similar quinoline structure.
Brequinar: An antineoplastic drug used in transplantation medicine.
Uniqueness
Ethyl 7-fluoro-4-(methylamino)quinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the fluorine atom and the methylamino group enhances its pharmacokinetic properties and makes it a valuable compound for drug development .
Biological Activity
Ethyl 7-fluoro-4-(methylamino)quinoline-3-carboxylate is a fluorinated derivative of quinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanism of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound has the molecular formula C13H12FN2O2 and a molecular weight of approximately 248.25 g/mol. The compound features a methylamino group at the 4-position and an ethyl ester at the 3-carboxylic acid position, which enhances its solubility and bioavailability compared to other quinoline derivatives.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties, particularly against various strains of bacteria. The compound's mechanism of action is believed to involve inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria. This interaction can effectively inhibit bacterial growth, making it a candidate for further development as an antibacterial agent .
Minimum Inhibitory Concentration (MIC) Values
The effectiveness of this compound can be quantified through its Minimum Inhibitory Concentration (MIC) values against different bacterial strains:
Bacterial Strain | MIC (µM) |
---|---|
Bacillus subtilis | 4.69 - 22.9 |
Staphylococcus aureus | 5.64 - 77.38 |
Enterococcus faecalis | 8.33 - 23.15 |
Escherichia coli | 2.33 - 156.47 |
Pseudomonas aeruginosa | 13.40 - 137.43 |
Salmonella typhi | 11.29 - 77.38 |
These values indicate that the compound demonstrates moderate to good antimicrobial activity across both Gram-positive and Gram-negative bacteria .
The primary mechanism by which this compound exerts its antibacterial effects is through the inhibition of DNA gyrase and topoisomerase IV enzymes involved in bacterial DNA replication . The presence of the fluorine atom in the structure enhances lipophilicity, potentially facilitating better cell membrane penetration and interaction with biological targets.
Case Studies and Research Findings
Several studies have explored the biological activity of quinoline derivatives similar to this compound:
- Antimicrobial Studies : A study examining various monomeric alkaloids found that compounds with structural similarities exhibited varying degrees of antimicrobial activity, highlighting the importance of specific functional groups in enhancing efficacy .
- Structure-Activity Relationship (SAR) : SAR studies have shown that modifications in the molecular structure significantly impact biological activity. For instance, replacing the methylamino group with other substituents can alter potency against bacterial strains .
- In Vivo Studies : Preliminary in vivo studies suggest that compounds within this class may also exhibit antitumor properties, indicating their potential beyond antibacterial applications.
Properties
Molecular Formula |
C13H13FN2O2 |
---|---|
Molecular Weight |
248.25 g/mol |
IUPAC Name |
ethyl 7-fluoro-4-(methylamino)quinoline-3-carboxylate |
InChI |
InChI=1S/C13H13FN2O2/c1-3-18-13(17)10-7-16-11-6-8(14)4-5-9(11)12(10)15-2/h4-7H,3H2,1-2H3,(H,15,16) |
InChI Key |
DZJYIYGLLLAJSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1NC)F |
Origin of Product |
United States |
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